1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15919126
InChI: InChI=1S/C11H12BrN3/c12-10-5-11(8-14-7-10)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4H2
SMILES:
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol

1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile

CAS No.:

Cat. No.: VC15919126

Molecular Formula: C11H12BrN3

Molecular Weight: 266.14 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile -

Specification

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
IUPAC Name 1-(5-bromopyridin-3-yl)piperidine-4-carbonitrile
Standard InChI InChI=1S/C11H12BrN3/c12-10-5-11(8-14-7-10)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4H2
Standard InChI Key ZTJOIJLNFRGLHP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C#N)C2=CC(=CN=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a carbonitrile group (CN-\text{C}\equiv\text{N}) and at the 1-position with a 5-bromopyridin-3-yl group. The pyridine ring introduces aromaticity and electronic heterogeneity, while the bromine atom at the 5-position enhances electrophilicity, making the compound reactive in cross-coupling reactions .

Key Structural Attributes:

  • Piperidine Core: Confers conformational flexibility and basicity due to the nitrogen atom.

  • 5-Bromopyridin-3-yl Substituent: A halogenated aromatic system enabling Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • 4-Carbonitrile Group: A polar functional group that influences solubility and participates in hydrogen bonding.

Physicochemical Properties

Limited experimental data are available, but computational predictions and analog comparisons provide insights:

PropertyValue/DescriptionSource
Molecular Weight266.14 g/mol
Molecular FormulaC11H12BrN3\text{C}_{11}\text{H}_{12}\text{BrN}_3
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated ~2.1 (via PubChem analogs)

The absence of melting/boiling point data suggests challenges in purification or hygroscopicity .

Synthesis and Optimization

Challenges in Synthesis

  • Regioselectivity: Ensuring bromination occurs exclusively at the pyridine’s 5-position.

  • Nitrile Stability: Avoiding hydrolysis under acidic/basic conditions during purification .

Pharmacological and Industrial Applications

Medicinal Chemistry

While direct studies on this compound are sparse, structurally related analogs exhibit bioactivity:

  • Ion Channel Modulation: Derivatives of 1-(pyridin-3-yl)piperidine-2-carbonitrile inhibit transient receptor potential (TRP) channels, suggesting potential in pain management.

  • Enzyme Inhibition: 3-Piperidinyl pyridine derivatives demonstrate nanomolar inhibition of cholesterol 24-hydroxylase (CH24H), a target in neurodegenerative diseases .

Hypothesized Targets for 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile:

  • Kinase Inhibition: The bromopyridine moiety may interact with ATP-binding pockets in kinases.

  • CYP450 Interactions: Potential off-target effects on cytochrome P450 enzymes, necessitating metabolic studies .

Material Science

The nitrile group’s polarity and bromine’s leaving-group ability make this compound a candidate for:

  • Ligand Design: Chelating metal centers in catalytic systems.

  • Polymer Synthesis: Serving as a monomer in thermally stable polymers.

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesBioactivity/ApplicationsSource
1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrileBromine at pyridine 5-position; nitrile at piperidine 4-positionUnder investigation
4-(5-Bromopyridin-2-yl)piperidine-4-carbonitrileBromopyridine substituted at 2-positionUnreported
1-(Pyridin-3-yl)piperidine-2-carbonitrileNitrile at piperidine 2-position; no bromineTRP channel inhibition
3-Piperidinyl pyridine derivativesVaried substituents on pyridine/piperidineCH24H inhibition (IC₅₀ = 8.5 nM)

Key Insight: The bromine atom in 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile may enhance binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogs .

Future Directions

  • Synthetic Scalability: Developing one-pot methodologies to improve yield .

  • Target Identification: High-throughput screening against kinase and ion channel libraries.

  • ADME Profiling: Assessing metabolic stability, plasma protein binding, and blood-brain barrier permeability .

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